Cas no 2107867-63-8 (7-ethyl-4H,5H,6H,7H-furo2,3-cpyridine)
7-ethyl-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-ethyl-4H,5H,6H,7H-furo2,3-cpyridine
- 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine
- 2107867-63-8
- EN300-1076689
-
- Inchi: 1S/C9H13NO/c1-2-8-9-7(3-5-10-8)4-6-11-9/h4,6,8,10H,2-3,5H2,1H3
- InChI Key: YIQNZFHWBXBVCN-UHFFFAOYSA-N
- SMILES: O1C=CC2CCNC(CC)C1=2
Computed Properties
- Exact Mass: 151.099714038g/mol
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 25.2Ų
7-ethyl-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1076689-0.05g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
| Enamine | EN300-1076689-0.1g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
| Enamine | EN300-1076689-0.25g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
| Enamine | EN300-1076689-0.5g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
| Enamine | EN300-1076689-1.0g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 1g |
$1086.0 | 2023-06-10 | ||
| Enamine | EN300-1076689-2.5g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
| Enamine | EN300-1076689-5.0g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 5g |
$3147.0 | 2023-06-10 | ||
| Enamine | EN300-1076689-10.0g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 10g |
$4667.0 | 2023-06-10 | ||
| Enamine | EN300-1076689-1g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 1g |
$914.0 | 2023-10-28 | |
| Enamine | EN300-1076689-5g |
7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2107867-63-8 | 95% | 5g |
$2650.0 | 2023-10-28 |
7-ethyl-4H,5H,6H,7H-furo2,3-cpyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 7-ethyl-4H,5H,6H,7H-furo2,3-cpyridine
7-Ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2107867-63-8): A Comprehensive Overview
The compound 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2107867-63-8) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. This fused-ring pyridine derivative combines the structural features of both furan and pyridine rings, creating unique electronic and steric properties that make it valuable for various applications. The presence of the ethyl group at the 7-position further enhances its potential as a building block in medicinal chemistry.
Recent scientific literature highlights the growing interest in 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine derivatives as potential scaffolds for drug discovery. The compound's molecular structure offers multiple sites for functionalization, making it particularly attractive for the development of novel small molecule therapeutics. Researchers are exploring its use in targeting various biological pathways, especially in neurological and metabolic disorders, which aligns with current trends in precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine synthesis presents interesting challenges and opportunities. The compound can be prepared through several routes, including cyclization reactions of appropriately substituted precursors or through transition metal-catalyzed coupling methodologies. These synthetic approaches are frequently discussed in organic chemistry forums, reflecting the compound's importance in modern heterocyclic chemistry research.
The physicochemical properties of 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine contribute to its versatility. With moderate lipophilicity and the ability to participate in hydrogen bonding through its nitrogen atom, this compound demonstrates favorable characteristics for drug-like molecules. These properties are particularly relevant in today's pharmaceutical landscape, where researchers are actively seeking novel bioisosteres and privileged structures for medicinal chemistry applications.
In material science applications, the furopyridine core of this compound has shown promise in the development of organic electronic materials. The conjugated system and potential for derivatization make it interesting for OLED technologies and organic semiconductors, areas that are currently experiencing rapid growth due to the demand for sustainable electronic components. This aligns well with the global push toward green chemistry and environmentally friendly materials.
The commercial availability of 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS 2107867-63-8) has increased in recent years, reflecting its growing importance in research. Several specialty chemical suppliers now offer this compound in various quantities, catering to the needs of both academic and industrial researchers. The pricing and availability trends for this chemical are frequently monitored by professionals in the fine chemicals market, especially those focused on building blocks for drug discovery.
Analytical characterization of 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine typically involves standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for ensuring the compound's purity and identity, particularly when used in sensitive applications like pharmaceutical development. The analytical data for this compound is often requested by researchers working with structure-activity relationships in drug design projects.
Safety considerations for handling 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation systems should be employed when working with this material. These precautions align with current best practices in laboratory safety and chemical hygiene, topics that are increasingly important in research institutions worldwide.
Future research directions for 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine derivatives appear promising. The compound's structural features make it a candidate for exploration in several emerging fields, including proteolysis targeting chimeras (PROTACs) and covalent inhibitors. These cutting-edge therapeutic modalities represent some of the most exciting developments in contemporary drug discovery, suggesting that interest in this chemical scaffold will likely continue to grow.
For researchers interested in 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine applications, numerous scientific publications and patents are available that detail its use in various contexts. The compound's CAS number 2107867-63-8 serves as a unique identifier for literature searches, facilitating access to relevant technical information. This is particularly valuable in today's research environment, where efficient chemical information retrieval is essential for productivity.
The stability and storage conditions of 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine are typical for similar heterocyclic compounds. Recommendations generally include storage in a cool, dry place, protected from light and moisture. These handling considerations are important for maintaining the compound's integrity, especially in long-term research projects or when used as a pharmaceutical intermediate in multi-step syntheses.
In conclusion, 7-ethyl-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS 2107867-63-8) represents an interesting and versatile chemical entity with applications spanning medicinal chemistry, materials science, and beyond. Its unique structural features and potential for derivatization make it a valuable tool for researchers working at the forefront of molecular design and chemical innovation. As scientific understanding of this compound class continues to evolve, we can anticipate new discoveries and applications emerging in the coming years.
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